molecular formula C14H16ClNO3 B4605608 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride

Cat. No.: B4605608
M. Wt: 281.73 g/mol
InChI Key: RTXDJBXHTZJVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride is a substituted benzodioxin derivative with a methanamine backbone functionalized with a furan-2-ylmethyl group. The 2,3-dihydrobenzo[b][1,4]dioxin core provides structural rigidity and electron-rich aromaticity, while the furan substituent introduces heterocyclic diversity. This compound is structurally related to psychoactive phenethylamines but distinguishes itself through the benzodioxin-furan hybrid system. Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmacological studies .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3.ClH/c1-2-12(16-5-1)10-15-9-11-3-4-13-14(8-11)18-7-6-17-13;/h1-5,8,15H,6-7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDJBXHTZJVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzo[b][1,4]dioxin ring.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-containing reagent reacts with the dihydrobenzo[b][1,4]dioxin intermediate.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a furan-derived side chain. Its molecular formula is C14H16ClNC_{14}H_{16}ClN with a molecular weight of approximately 245.74 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system.

Dopamine Receptor Modulation

One of the primary areas of research for this compound is its interaction with dopamine receptors, particularly the D4 subtype. Research indicates that compounds with similar structures have shown significant affinity for D4 receptors. For instance, a related compound was found to have over 1,100-fold selectivity for D4 receptors compared to D2 and D3 receptors, suggesting potential therapeutic applications in treating neuropsychiatric disorders such as schizophrenia .

Neuroimaging

The ability of compounds like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride to act as radioligands for positron emission tomography (PET) imaging has been explored. A related compound was successfully synthesized and labeled with fluorine-18, demonstrating its utility in visualizing D4 receptor distribution in the brain . This application is crucial for understanding the role of dopamine receptors in various neurological conditions.

Case Study 1: D4 Receptor Antagonism

A study evaluated the binding affinities of various derivatives of 1-(2,3-Dihydrobenzo[b][1,4]dioxin) compounds to D4 receptors. The results indicated that modifications to the side chains significantly influenced receptor affinity and selectivity. The study highlighted the importance of structural optimization in developing effective D4 receptor antagonists for therapeutic use .

Case Study 2: Pharmacokinetics in Animal Models

In vivo studies using animal models demonstrated that compounds similar to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride exhibited favorable pharmacokinetic profiles. Following intravenous administration, radioactivity was predominantly observed in brain regions associated with dopaminergic signaling. This suggests that such compounds can effectively cross the blood-brain barrier and engage their targets within the central nervous system .

Table 1: Binding Affinities of Related Compounds to Dopamine Receptors

Compound NameD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity Ratio (D2/D4)
Compound A35,00029,00045,0001.5>20,000
Compound B40,00025,00050,0000.8>31,250

Table 2: Pharmacokinetic Parameters in Animal Studies

Time Post-Injection (min)Brain Radioactivity (% ID/g)Liver Radioactivity (% ID/g)
54.937.79
102.857.43
152.276.03
301.47-

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Properties Biological Activity Source
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-fluorobenzyl)ethan-1-amine 3-Fluorobenzyl Improved lipophilicity; moderate serotonin receptor affinity Potential CNS modulation
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine 3-Trifluoromethylbenzyl Enhanced electron-withdrawing effects; lower yield (11%) Reduced receptor binding compared to fluorobenzyl analog
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride Ethylamine Simplified structure; higher solubility Limited receptor specificity
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride Chloro substitution Increased steric bulk; altered electronic profile Unreported, but predicted to affect metabolic stability
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride Methoxy-indenyl core Planar aromatic system; distinct pharmacokinetics Serotonergic activity (inferred from indane analogs)

Key Observations:

Substituent Impact on Bioactivity: Fluorobenzyl and trifluoromethylbenzyl analogs (e.g., compounds from ) exhibit divergent receptor affinities due to electronic effects. The 3-fluorobenzyl group enhances serotonin receptor interaction, while the trifluoromethyl group reduces binding efficacy.

Synthetic Accessibility :

  • Yields for trifluoromethyl-substituted derivatives (11% in ) are significantly lower than fluorobenzyl analogs (22%), likely due to steric hindrance during alkylation.
  • The parent compound’s synthesis (similar to ) involves reductive amination between 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde and furfurylamine, followed by HCl salt formation.

Pharmacological Potential: Methoxy-indenyl analogs () show serotonergic activity, suggesting the benzodioxin-furan hybrid may similarly target monoamine transporters or receptors. Chloro-substituted derivatives () are hypothesized to improve metabolic stability by resisting oxidative degradation.

Biological Activity

The compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a furan group. Its chemical formula is C14H15ClN2O3C_{14}H_{15}ClN_2O_3 with a molecular weight of approximately 288.73 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action for compounds in this class often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some studies have highlighted the role of these compounds in modulating the Wnt/PI3K-Akt signaling pathway, which is critical in various malignancies . Additionally, the interaction with specific receptors such as dopamine receptors has been noted, indicating a multifaceted approach to biological activity .

Neuropharmacological Effects

Research into related compounds has revealed neuropharmacological effects, particularly concerning dopamine receptor interactions. A related compound was found to selectively bind to the D4 dopamine receptor with high affinity, which could suggest similar interactions for the hydrochloride derivative . This selectivity may provide insights into its potential use in treating neuropsychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride exhibit significant antiproliferative activity against various cancer cell lines. For example, one study reported an IC50 value of 0.67 µM for a structurally related derivative against prostate cancer cells . Such findings underscore the potential therapeutic applications of this compound.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound are not widely available, studies on related compounds suggest favorable absorption and distribution characteristics. Toxicological assessments indicate that many derivatives possess acceptable safety profiles at therapeutic doses . Further research is necessary to establish comprehensive pharmacokinetic parameters for the hydrochloride derivative.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Reference
AntiproliferativeMCF7 (Breast Cancer)1.18 ± 0.14
AntiproliferativePC-3 (Prostate Cancer)0.67
D4 Receptor BindingRat BrainK_i = 1.5 nM

Q & A

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME) to predict absorption (Caco-2 permeability), metabolism (CYP liabilities), and toxicity (hERG inhibition). Molecular dynamics simulations (GROMACS) assess membrane penetration. Modify substituents (e.g., methyl on furan) to enhance metabolic stability. Validate predictions with in vitro assays (e.g., Caco-2 monolayers for permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.